molecular formula C18H14F2N4O B2499242 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea CAS No. 2188279-19-6

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea

Cat. No.: B2499242
CAS No.: 2188279-19-6
M. Wt: 340.334
InChI Key: BADFZCFTDAJIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a high-purity chemical reagent intended for research applications only. This compound features a urea core strategically substituted with a 2,6-difluorophenyl group and a (6-phenylpyrimidin-4-yl)methyl moiety, a structural motif common in pharmacologically active molecules. The 2,6-difluorophenyl group is a recognized scaffold in medicinal chemistry that can influence a compound's conformation and binding affinity to biological targets . The pyrimidine ring system is a privileged structure in drug discovery, frequently serving as a key building block in the design of kinase inhibitors and antiviral agents . The specific spatial arrangement of this molecule suggests potential for investigating its activity against various enzymatic targets. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, or as a candidate for profiling in high-throughput screening assays to explore its potential biological activity. While its exact mechanism of action requires empirical determination, compounds with similar structural features have been reported as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with anti-HIV-1 activity or as inhibitors of various protein kinases. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming the compound's identity and purity to ensure it is fit for their specific research purpose.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O/c19-14-7-4-8-15(20)17(14)24-18(25)21-10-13-9-16(23-11-22-13)12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFZCFTDAJIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea typically involves the reaction of 2,6-difluoroaniline with 6-phenylpyrimidin-4-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of difluorophenyl urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on 1,3-disubstituted ureas from the provided evidence, emphasizing substituent effects on synthesis, physical properties, and structural features.

Table 1: Comparative Analysis of 1,3-Disubstituted Ureas

Compound Name Substituent (Position) Yield (%) Melting Point (°C) Key Structural Features
1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea (5d) 2,6-difluorophenyl 10 182–183 Bulky adamantyl group
1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea (5e) 3,4-difluorophenyl 70 142–143 Adjacent fluorine substituents
1-(Adamantan-1-ylmethyl)-3-(2,5-difluorophenyl)urea (5f) 2,5-difluorophenyl 82 92–93 Distal fluorine substituents
1-(Adamantan-1-ylmethyl)-3-(3,5-difluorophenyl)urea (5g) 3,5-difluorophenyl 70 124–125 Symmetric fluorine substitution
1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea (5h) 3-chlorophenyl 92 163–164 Chlorine substitution
1-(Adamantan-1-ylmethyl)-3-(2-chloro-4-fluorophenyl)urea (5i) 2-chloro-4-fluorophenyl N/R N/R Mixed halogen substitution

Key Observations:

Substituent Position and Yield:

  • The 2,6-difluorophenyl derivative (5d) exhibits the lowest yield (10%), likely due to steric hindrance from the bulky adamantyl group and ortho-fluorine substituents . In contrast, 3-chlorophenyl (5h) achieves a 92% yield, suggesting halogen position and electronic effects significantly influence reactivity.

Melting Points and Structural Features:

  • The 2,6-difluorophenyl derivative (5d) has the highest melting point (182–183°C), attributed to strong intermolecular hydrogen bonding and symmetry . The 2,5-difluorophenyl analog (5f) shows a markedly lower melting point (92–93°C), reflecting reduced molecular packing efficiency.

Target Compound vs. Adamantyl Analogs: The target compound replaces the adamantyl group with a phenylpyrimidinylmethyl moiety. The 2,6-difluorophenyl group (shared with 5d) may confer similar metabolic stability but distinct solubility profiles.

Halogen Effects:

  • Chlorine substitution (5h, 5i) generally increases melting points compared to fluorine analogs, likely due to higher polarizability and van der Waals interactions .

Biological Activity

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a difluorophenyl group and a phenylpyrimidinyl moiety, making it a candidate for various therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H14F2N4O
  • Molecular Weight : 342.32 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , affecting various cellular pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their catalytic activity.
  • Receptor Modulation : It may alter receptor signaling pathways by interacting with specific binding sites, leading to physiological changes.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound, focusing on its ability to inhibit tumor growth. For instance, in vitro assays demonstrated that derivatives of urea compounds exhibit significant cytotoxic effects against various cancer cell lines, including renal and endothelial cells.

CompoundCell LineIC50 (μM)
This compoundCaki CellsTBD
SA13353 (related compound)Caki Cells5.0
Lenalidomide derivativeHUVEC CellsTBD

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. A related study indicated that urea derivatives could significantly inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in rat models.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and inflammation. These studies suggest a favorable interaction profile with potential therapeutic targets.

Case Studies

  • Study on Anticancer Properties :
    • A recent study synthesized a series of urea derivatives based on lenalidomide and evaluated their anticancer properties against Caki cancer cells and HUVEC endothelial cells. The findings highlighted that structural modifications could enhance the inhibitory effects on tumor cells while overcoming multidrug resistance .
  • Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives, revealing that certain compounds effectively suppressed COX enzyme activity, which is crucial in inflammatory responses .

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